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Compound of Interest

Compound Name:
5-(methoxymethyl)pyridine-2,3-

dicarboxylic Acid

Cat. No.: B052198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of

various agrochemicals. Due to the limited availability of direct experimental spectra for this

specific dicarboxylic acid, this document compiles predicted data, typical values for its

functional groups, and comparative data from its dimethyl ester derivative to offer a robust

analytical profile.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for 5-
(methoxymethyl)pyridine-2,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Note: Direct experimental NMR data for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is

not readily available in the public domain. The following table is based on predicted values and

data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Data
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Assignment
¹H Chemical Shift (δ,

ppm)

¹³C Chemical Shift

(δ, ppm)
Notes

Pyridine-H4 ~8.0 - 8.5 ~135 - 140

Pyridine-H6 ~8.5 - 9.0 ~150 - 155

-CH₂- ~4.5 - 5.0 ~70 - 75

-OCH₃ ~3.3 - 3.6 ~55 - 60

For the related

dimethyl ester,

methoxymethyl

protons are noted to

appear in the δ 3.3–

3.5 ppm range[1].

Pyridine-C2 - ~165 - 170
Carboxylic acid

carbonyl

Pyridine-C3 - ~165 - 170
Carboxylic acid

carbonyl

Pyridine-C4 - ~125 - 130

Pyridine-C5 - ~155 - 160

Pyridine-C6 - ~145 - 150

-COOH ~10.0 - 13.0 (broad) ~165 - 175

Signal can be broad

and may exchange

with D₂O.

Infrared (IR) Spectroscopy Data
Table 2: Characteristic IR Absorption Bands
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong

C-H (Aromatic) Stretching 3000-3100 Medium

C-H (Aliphatic) Stretching 2850-3000 Medium

C=O (Carboxylic Acid) Stretching 1680-1720 Strong

C=C, C=N (Pyridine

Ring)
Stretching 1550-1610 Medium-Strong

C-O (Ether) Stretching 1050-1150 Strong

O-H (Carboxylic Acid) Bending 910-950 Broad, Medium

Note: For the dimethyl ester derivative, a characteristic ester C=O stretch is expected around

1740 cm⁻¹[1].

Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data (ESI-MS)

Adduct Calculated m/z

[M+H]⁺ 212.05535

[M+Na]⁺ 234.03729

[M-H]⁻ 210.04079

[M+NH₄]⁺ 229.08189

[M+K]⁺ 250.01123

Data sourced from predicted values on PubChem for C₉H₉NO₅[2].

Experimental Protocols
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The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-(methoxymethyl)pyridine-2,3-dicarboxylic
acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with

a pH adjustment, or MeOD). The choice of solvent is critical to ensure the solubility of the

compound and to avoid exchange of the carboxylic acid protons if they are of interest. Add a

small amount of an internal standard, such as tetramethylsilane (TMS), if required for

chemical shift referencing.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

Optimize acquisition parameters such as spectral width, acquisition time, and relaxation

delay. Typically, 16-64 scans are sufficient for a sample of this concentration.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shifts to the

residual solvent peak or the internal standard.
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Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous

potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using

a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (for KBr) or the clean

ATR crystal.

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a

suitable solvent system, such as a mixture of methanol and water, often with a small amount

of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid

ionization.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source. This could be a standalone instrument or coupled with a liquid chromatography

system (LC-MS).

Data Acquisition:
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Infuse the sample solution directly into the ESI source at a constant flow rate.

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,

and drying gas temperature and flow rate, to achieve a stable and strong signal for the

molecule of interest.

Acquire spectra in both positive and negative ion modes to observe different adducts.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any other significant adducts or fragments.

Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1352600
https://www.benchchem.com/product/b1352600
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b052198#spectroscopic-data-for-5-methoxymethyl-pyridine-2-3-dicarboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b052198#spectroscopic-data-for-5-methoxymethyl-pyridine-2-3-dicarboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b052198#spectroscopic-data-for-5-methoxymethyl-pyridine-2-3-dicarboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b052198#spectroscopic-data-for-5-methoxymethyl-pyridine-2-3-dicarboxylic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b052198?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

